molecular formula C9H7ClN2O2 B1592977 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1015609-99-0

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1592977
CAS No.: 1015609-99-0
M. Wt: 210.62 g/mol
InChI Key: FTEPMPLHLRLOQI-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: is a halogenated heterocyclic organic compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol. This compound is part of the pyrrolopyridine family, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to its methyl ester form through esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the starting materials are added in measured quantities to a reactor, and the reaction is monitored until completion.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amine derivatives and alcohols.

  • Substitution Products: Different substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a promising compound for pharmaceutical applications.

Industry: In the chemical industry, it is used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling cascades that result in physiological responses.

Comparison with Similar Compounds

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: The parent compound.

  • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure with a trifluoromethyl group instead of chlorine.

  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Chlorine at a different position on the pyrrolopyridine ring.

Uniqueness: The presence of the chlorine atom at the 5-position of the pyrrolopyridine ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPMPLHLRLOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640162
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-99-0
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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